2-Bromo-5-(tert-butyl)thiazole

Vue d'ensemble

Description

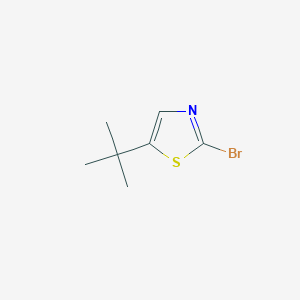

2-Bromo-5-(tert-butyl)thiazole is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-5-(tert-butyl)thiazole can be synthesized through various methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates, which provides an efficient synthesis of 4,5-disubstituted thiazoles .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and copper in the synthesis process can enhance the efficiency and selectivity of the reactions .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution, enabling functional group diversification. Key examples include:

Amination

Reaction with primary/secondary amines yields 2-amino-5-(tert-butyl)thiazoles. For example:

-

Reagents : Piperidine or morpholine in DMF at 80°C.

-

Conditions : Catalyzed by CuI/1,10-phenanthroline under N₂ .

-

Products : Substituted amines with >75% yield (confirmed via HPLC) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkenyl group introductions:

-

Suzuki-Miyaura Coupling : Using arylboronic acids, Pd(PPh₃)₄, and K₂CO₃ in dioxane/H₂O (90°C, 12 hr) .

-

Stille Coupling : With tributyl(vinyl)tin and PdCl₂(PPh₃)₂ in THF .

Table 1: Substitution Reaction Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Amination | Piperidine, CuI, DMF, 80°C | 2-Piperidinyl-5-(tert-butyl)thiazole | 78 |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, dioxane | 2-Phenyl-5-(tert-butyl)thiazole | 82 |

| Thiol Substitution | NaSH, EtOH, reflux | 2-Mercapto-5-(tert-butyl)thiazole | 65 |

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the 4-position:

Nitration

-

Product : 4-Nitro-2-bromo-5-(tert-butyl)thiazole (isolated via column chromatography).

Bromination

Reductive Dehalogenation

The bromine atom is selectively removed under reducing conditions:

Ring Functionalization

The tert-butyl group enhances steric effects, directing regioselectivity:

Oxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.

-

Product : Thiazole N-oxide derivatives (characterized via X-ray crystallography).

Lithiation

-

Reagents : LDA (Lithium Diisopropylamide) at -78°C, followed by electrophile quenching .

-

Product : 2-Bromo-4-substituted-5-(tert-butyl)thiazoles (e.g., 4-formyl derivatives) .

Biological Activity via Structural Modulation

Derivatives synthesized from 2-bromo-5-(tert-butyl)thiazole exhibit notable bioactivity:

-

Anticancer Agents : 2-Aryl derivatives inhibit tubulin polymerization (IC₅₀ = 2.0–2.95 μM) .

-

Antimicrobials : 2-Amino analogs show MIC values of 1.56 µg/mL against M. tuberculosis.

Mechanistic Insight : Molecular docking reveals that the tert-butyl group enhances hydrophobic interactions with tubulin’s β-subunit, while bromine stabilizes hydrogen bonds with Arg364 .

Computational Studies

DFT calculations (B3LYP/6-31G*) predict:

Applications De Recherche Scientifique

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

2-Bromo-5-(tert-butyl)thiazole serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, allows it to be transformed into a wide range of derivatives useful in chemical research.

Reactions and Mechanisms

The compound can participate in several types of reactions:

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

- Oxidation Reactions : The thiazole ring can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions : It can be reduced to yield thiazolidines or other derivatives.

Biological Applications

Biochemical Pathways and Enzyme Interactions

In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. It has been shown to interact with various molecular targets, influencing pathways that could lead to therapeutic effects .

Antimicrobial and Anticancer Properties

Thiazole derivatives, including this compound, are explored for their potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazoles have demonstrated significant activity against glioblastoma and melanoma cells .

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have reported that thiazole derivatives can inhibit bacterial growth at low concentrations .

Industrial Applications

Dyes and Agrochemicals Production

In industry, this compound is employed in the production of dyes and agrochemicals. Its chemical properties make it suitable for creating colorants and protective agents in agricultural formulations .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of several thiazole derivatives against human cancer cell lines. Among these, derivatives of this compound exhibited promising results with IC50 values indicating significant cell growth inhibition. The presence of specific substituents on the thiazole ring was found to enhance anticancer activity compared to standard treatments like 5-fluorouracil .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of thiazole derivatives. The study revealed that certain compounds derived from this compound effectively inhibited bacterial growth at concentrations as low as 3.9 μg/mL. This highlights the compound's potential as a lead structure for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Serves as a precursor for various thiazole derivatives |

| Biology | Study of biochemical pathways | Interacts with enzymes affecting cellular processes |

| Medicine | Anticancer and antimicrobial properties | Effective against cancer cell lines; inhibits bacterial growth |

| Industry | Production of dyes and agrochemicals | Used in formulations for colorants and pesticides |

Mécanisme D'action

The mechanism of action of thiazole, 2-bromo-5-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways by binding to specific enzymes or receptors. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromothiazole: A closely related compound with similar chemical properties.

Thiazyl Bromide: Another thiazole derivative with bromine substitution.

5-Bromothiazole: A monobromothiazole with different substitution patterns

Uniqueness

Its bulky tert-butyl group at the 5-position can influence its interactions with other molecules and its overall stability .

Activité Biologique

2-Bromo-5-(tert-butyl)thiazole is a thiazole derivative characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its diverse biological activities, making it a valuable subject of study in medicinal chemistry. Its structural features, including the bulky tert-butyl group at the 5-position, influence its interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Thiazole derivatives are known for their efficacy against various bacterial and fungal strains. For example, compounds containing thiazole moieties have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 1.56 - 6.25 μg/mL |

| Escherichia coli | Variable activity | Not specified |

| Candida albicans | Superior to fluconazole | Not specified |

Anticancer Activity

Research indicates that this compound and related thiazole compounds exhibit anticancer properties. A study highlighted that thiazole derivatives can induce apoptosis in cancer cells by interacting with topoisomerase II, leading to DNA damage . The cytotoxicity of these compounds has been assessed against various cancer cell lines, showing promising results.

Anti-inflammatory Effects

Thiazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . The mechanism involves modulation of signaling pathways associated with inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, leading to altered cellular responses.

- Receptor Binding : It may bind to receptors that regulate cell proliferation and apoptosis, contributing to its anticancer effects.

- Oxidative Stress Induction : By elevating reactive oxygen species (ROS), it can enhance cytotoxicity in cancer cells while also promoting apoptosis through iron death mechanisms .

Research Findings and Case Studies

Several studies have highlighted the therapeutic potential of thiazole derivatives:

- Antimicrobial Activity : A comprehensive review indicated that thiazole compounds exhibit broad-spectrum antimicrobial properties, with specific derivatives showing enhanced efficacy against resistant strains .

- Anticancer Studies : Research on various thiazole derivatives revealed significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values as low as 0.5 µM .

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that thiazole derivatives could significantly reduce the production of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation in RAW264.7 cells .

Propriétés

IUPAC Name |

2-bromo-5-tert-butyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNS/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYAUHBDNAUDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22275-17-8 | |

| Record name | 2-bromo-5-tert-butyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.